2-Fluoroethyl methanesulfonate

Description

The exact mass of the compound 2-Fluoroethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52142. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoroethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

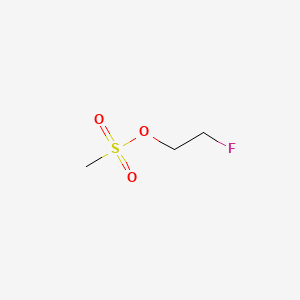

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFIXPTUMHDGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196717 | |

| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-31-4 | |

| Record name | Ethanol, 2-fluoro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoroethyl methanesulfonate chemical properties

An In-Depth Technical Guide to 2-Fluoroethyl Methanesulfonate: Properties, Reactivity, and Applications

Abstract

2-Fluoroethyl methanesulfonate (CAS RN: 461-31-4) is a potent monofunctional alkylating agent of significant interest to the chemical and biomedical research communities. Characterized by a reactive methanesulfonate (mesylate) leaving group and a fluoroethyl moiety, this compound serves as a critical reagent in organic synthesis and a precursor in the development of advanced medical imaging agents. Its ability to covalently modify biological macromolecules, primarily DNA, underpins its cytotoxic properties and its utility in cancer research. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, mechanism of action, synthesis, and key applications of 2-fluoroethyl methanesulfonate, with a focus on its relevance to researchers, scientists, and drug development professionals. Furthermore, it outlines the critical safety and handling protocols required for this hazardous compound.

Core Chemical and Physical Properties

2-Fluoroethyl methanesulfonate is a liquid at room temperature, recognized for its role as a powerful electrophile.[1] The molecule's reactivity is dictated by the interplay between the excellent methanesulfonate leaving group and the attached 2-fluoroethyl group.

Chemical Identity and Structure

The structural and identifying information for 2-fluoroethyl methanesulfonate is summarized below.

| Property | Value | Source |

| IUPAC Name | 2-fluoroethyl methanesulfonate | [2][] |

| CAS Number | 461-31-4 | [1][2] |

| Molecular Formula | C₃H₇FO₃S | [2][] |

| Molecular Weight | 142.15 g/mol | [2][] |

| Canonical SMILES | CS(=O)(=O)OCCF | [2][] |

| InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N | [1][2] |

| Synonyms | Methanesulfonic acid 2-fluoroethyl ester, CB 1522, NSC-52142 | [2] |

Physicochemical Data

The key physical properties determine the conditions for its handling, storage, and use in reactions.

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | 242.9°C at 760 mmHg | [] |

| Density | 1.281 g/cm³ | [] |

| Purity (Typical) | ≥95% | [1][] |

Reactivity and Mechanism of Action

The primary utility of 2-fluoroethyl methanesulfonate stems from its function as a potent alkylating agent, a class of compounds that transfers an alkyl group to a nucleophilic species.[][4] This reactivity is central to both its synthetic applications and its biological effects.

The Alkylation Reaction

The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting anion. This property facilitates nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. In this reaction, a nucleophile attacks the carbon atom adjacent to the oxygen of the mesylate group, displacing it and forming a new covalent bond.

Caption: Generalized Sₙ2 alkylation reaction involving 2-fluoroethyl methanesulfonate.

Biological Mechanism: DNA Alkylation

In a biological context, the nucleophiles are often electron-rich sites on macromolecules. Alkylating agents are known to react with DNA bases, a mechanism that underlies their cytotoxicity and mutagenicity.[5][6] The N7 position of guanine is a particularly common site for alkylation.[6] This modification can lead to DNA strand breaks, cross-linking, and replication errors, ultimately triggering apoptosis (programmed cell death), especially in rapidly dividing cells like cancer cells.[6][7] Methanesulfonates are known to alkylate the O⁶ position of guanine, a lesion strongly associated with genotoxicity.[8][9]

Caption: Mechanism of DNA damage via alkylation of guanine by 2-fluoroethyl methanesulfonate.

Synthesis and Spectroscopic Characterization

General Synthetic Protocol

2-Fluoroethyl methanesulfonate can be reliably synthesized via the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like methylene chloride at reduced temperatures to control its exothermic nature.[10]

Experimental Workflow:

-

Reaction Setup: Dissolve 2-fluoroethanol and triethylamine in methylene chloride in a flask equipped with a stir bar and cool the mixture to -10°C to 0°C in an ice-salt bath.

-

Reagent Addition: Add methanesulfonyl chloride dropwise to the cooled solution, ensuring the temperature remains below 5°C.

-

Reaction: Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.

-

Workup: Pour the reaction mixture into ice water. Separate the organic layer and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by vacuum distillation if necessary.

Caption: A simplified workflow for the synthesis of 2-fluoroethyl methanesulfonate.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectral data should be obtained experimentally, the expected characteristics are as follows.[11][12]

| Technique | Expected Features |

| ¹H NMR | - Singlet (~3.0 ppm): 3H, from the methyl group (CH₃-S).- Multiplet (~4.5 ppm): 2H, from the methylene group adjacent to the fluorine (-CH₂-F), split by both the adjacent CH₂ and the fluorine atom (a triplet of triplets).- Multiplet (~4.4 ppm): 2H, from the methylene group adjacent to the oxygen (-O-CH₂), split by the adjacent CH₂ (a triplet). |

| ¹³C NMR | - Signal for CH₃-S: ~37 ppm.- Signal for -O-CH₂: ~68 ppm.- Signal for -CH₂-F: ~82 ppm, will show a large ¹JC-F coupling constant. |

| IR (Infrared) | - ~1350 & ~1175 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching of the sulfonate group.- ~1050 cm⁻¹: C-F stretching.- ~970 cm⁻¹: S-O-C stretching. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A peak at m/z = 142.- Key Fragments: Loss of the fluoroethyl group (m/z = 95, [CH₃SO₃]⁺) or fragments corresponding to the fluoroethyl cation (m/z = 47, [CH₂CH₂F]⁺). |

Applications in Research and Drug Development

The unique properties of 2-fluoroethyl methanesulfonate make it a valuable, albeit specialized, reagent.

-

Precursor for PET Radiotracers: Its most prominent application is as a precursor for synthesizing 2-[¹⁸F]fluoroethyl-containing compounds for Positron Emission Tomography (PET) imaging.[4] The non-radioactive ("cold") compound is used to develop and optimize reaction conditions and as a reference standard before introducing the short-lived ¹⁸F isotope.[4][13]

-

Alkylating Reagent in Synthesis: It is used in organic chemistry to introduce the 2-fluoroethyl group onto various nucleophilic substrates.[]

-

Cancer Research: Due to its alkylating nature, it has been studied for its antineoplastic activity. Research has shown it to be highly effective against P388 leukemia cells in vivo, though its toxicity is a significant consideration.[14] It serves as a tool for studying DNA damage and repair mechanisms.[7]

Safety, Handling, and Storage

2-Fluoroethyl methanesulfonate is a hazardous substance that requires strict safety protocols. Its toxicity profile is a direct consequence of its alkylating ability.

GHS Hazard Classification

The compound is classified with significant health hazards.[1][2]

| Hazard Statement | Code | Class | Pictogram |

| Toxic if swallowed | H301 | Acute Toxicity, Oral | 💀 (GHS06) |

| Toxic in contact with skin | H311 | Acute Toxicity, Dermal | 💀 (GHS06) |

| Toxic if inhaled | H331 | Acute Toxicity, Inhalation | 💀 (GHS06) |

| May cause genetic defects | H340 | Germ Cell Mutagenicity | ⚕️ (GHS08) |

| Suspected of causing cancer | H351 | Carcinogenicity | ⚕️ (GHS08) |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

-

Personal Protective Equipment:

-

Gloves: Impervious gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety goggles and a face shield are required.[17]

-

Lab Coat: A flame-resistant lab coat must be worn.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The recommended storage temperature is 2-8°C in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][16]

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

Conclusion

2-Fluoroethyl methanesulfonate is a highly reactive alkylating agent with a well-defined set of chemical properties. Its utility is most pronounced in the synthesis of PET imaging agents and as a specialized reagent for introducing the 2-fluoroethyl moiety. However, its significant toxicity, mutagenicity, and suspected carcinogenicity demand that it be handled with the utmost care by trained professionals using stringent safety protocols. A thorough understanding of its reactivity and hazards is paramount for its safe and effective use in a research and development setting.

References

-

TCI Chemicals. SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Methanesulfonate.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate.

-

Sigma-Aldrich. 2-Fluoroethyl methanesulfonate | 461-31-4.

-

BOC Sciences. CAS 461-31-4 2-fluoroethyl methanesulfonate.

-

PrepChem.com. Synthesis of 2,2,2-trifluoroethyl methanesulfonate.

-

Fluorochem. Safety Data Sheet.

-

MySkinRecipes. 2-Fluoroethyl methanesulfonate.

-

Fisher Scientific. SAFETY DATA SHEET.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate.

-

Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670.

-

ChemicalBook. 2,2,2-trifluoroethyl methanesulfonate(25236-64-0) 1H NMR.

-

TCI Chemicals. 2,2,2-Trifluoroethyl Methanesulfonate | 25236-64-0.

-

Oncohema Key. Alkylating Agents. (2016).

-

Wheeler, G. P., Bowdon, B. J., & Struck, R. F. (1982). Chemical properties and biological effects of 2-haloethyl sulfonates. Cancer Research, 42(10), 4037–4044.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 451314, 2-(18F)fluoroethyl methanesulfonate.

-

Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 171–193.

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961.

-

Gavriliu, D., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(10), 5469.

-

National Center for Biotechnology Information. Spectral Information in PubChem. (2017).

-

Sigma-Aldrich. 2-fluoroethyl methanesulfonate | 461-31-4.

-

Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate.

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]

- 2. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical properties and biological effects of 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lehigh.edu [lehigh.edu]

- 13. 2-(18F)fluoroethyl methanesulfonate | C3H7FO3S | CID 451314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

2-Fluoroethyl methanesulfonate CAS number 461-31-4

An In-depth Technical Guide to 2-Fluoroethyl Methanesulfonate (CAS 461-31-4)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 2-Fluoroethyl methanesulfonate, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, application, and safe handling.

Core Identity and Physicochemical Profile

2-Fluoroethyl methanesulfonate, often abbreviated as FEMS, is a functionalized alkylating agent. Its utility stems from the unique combination of a reactive methanesulfonate (mesylate) leaving group and a fluorine-bearing ethyl chain. This structure makes it an efficient precursor for introducing the 2-fluoroethyl moiety into a wide range of molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 461-31-4[1] |

| IUPAC Name | 2-fluoroethyl methanesulfonate[1] |

| Molecular Formula | C₃H₇FO₃S[1] |

| SMILES | CS(=O)(=O)OCCF[1] |

| InChIKey | DLFIXPTUMHDGCB-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.15 g/mol | [1] |

| Physical Form | Clear Liquid | [2] |

| Boiling Point | 242.9°C at 760 mmHg | [] |

| Density | 1.281 g/cm³ | [] |

| Purity (Typical) | ≥95% |[2][] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-fluoroethyl methanesulfonate is a standard procedure involving the esterification of 2-fluoroethanol with methanesulfonyl chloride. The choice of a non-nucleophilic base, such as triethylamine, is critical to neutralize the HCl byproduct without competing in the primary reaction.

Causality in Experimental Design:

-

Low Temperature: The reaction is initiated at a reduced temperature (-10°C to 0°C) to control the exothermic reaction between the highly reactive methanesulfonyl chloride and the alcohol. This prevents side-product formation and ensures selectivity.

-

Inert Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent as it is inert under the reaction conditions and facilitates easy workup and product isolation due to its volatility and immiscibility with water.

-

Aqueous Workup: The sequential washes with dilute acid, bicarbonate solution, and brine are essential for a self-validating purification process. The acid wash removes the triethylamine base, the bicarbonate wash removes any unreacted methanesulfonyl chloride and acidic impurities, and the brine wash aids in the separation of the organic and aqueous layers.

Detailed Experimental Protocol:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is charged with 2-fluoroethanol (1.0 eq) and anhydrous dichloromethane. The flask is cooled to -10°C in an ice-salt bath.

-

Base Addition: Triethylamine (1.5 eq) is added slowly to the cooled solution.

-

Sulfonylation: Methanesulfonyl chloride (1.1 eq), dissolved in a small amount of dichloromethane, is added dropwise via the dropping funnel, ensuring the internal temperature remains below 0°C.[4]

-

Reaction: After the addition is complete, the mixture is stirred at 0-5°C for an additional 30-60 minutes to ensure the reaction goes to completion.[4]

-

Quenching & Workup: The reaction mixture is poured into ice-cold water. The organic layer is separated and washed sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Drying and Concentration: The isolated organic layer is dried over anhydrous sodium sulfate or calcium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

-

Purification: High-purity 2-fluoroethyl methanesulfonate is obtained by vacuum distillation.

Caption: General workflow for the synthesis of 2-fluoroethyl methanesulfonate.

Applications in Drug Development and PET Imaging

The primary utility of 2-fluoroethyl methanesulfonate is as a potent fluoroethylating agent .[][5] It efficiently transfers the -CH₂CH₂F group to nucleophilic sites such as amines, phenols, and thiols.

-

Drug Discovery: In medicinal chemistry, the introduction of fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2-Fluoroethyl methanesulfonate serves as a key building block for installing the fluoroethyl group to achieve these desired pharmacokinetic and pharmacodynamic improvements. It has been investigated in the synthesis of 2-haloethylating agents for potential cancer chemotherapy.[6] Studies have shown that 2-Fluoroethyl (methylsulfonyl)methanesulfonate is highly effective against P388 leukemia cells in vivo, though it exhibits higher toxicity than some analogs.[7]

-

Positron Emission Tomography (PET): The compound is particularly valuable in the synthesis of PET radiotracers.[5] The short half-life of the Fluorine-18 (¹⁸F) isotope necessitates rapid and high-yield radiolabeling reactions. 2-Fluoroethyl methanesulfonate can be readily converted to its ¹⁸F-labeled analogue, [¹⁸F]2-fluoroethyl methanesulfonate, which then serves as a precursor to introduce the ¹⁸F label into biological molecules for imaging studies in oncology and neuroscience.[5]

Chemical Reactivity and Mechanistic Pathway

The reactivity of 2-fluoroethyl methanesulfonate is governed by the excellent leaving group ability of the mesylate anion (CH₃SO₃⁻). The electron-withdrawing nature of the sulfonyl group polarizes the C-O bond, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

The fluoroethylation reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom, leading to the displacement of the mesylate group in a single, concerted step.

Caption: S_N2 mechanism of fluoroethylation by 2-fluoroethyl methanesulfonate.

A Note on Genotoxic Impurities:

Professionals in drug development must be aware that sulfonate esters, including methanesulfonates, are considered a class of potential genotoxic impurities (PGIs).[8][9] Their ability to alkylate nucleophilic sites extends to DNA, which can lead to mutagenic events.[10] Therefore, when using sulfonic acids in drug substance synthesis, rigorous controls and sensitive analytical methods are required to ensure that residual levels of related sulfonate esters in the final active pharmaceutical ingredient (API) are below the threshold of toxicological concern (TTC).[8]

Analytical Characterization

Confirming the identity and purity of 2-fluoroethyl methanesulfonate is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet around 3.0-3.2 ppm for the methyl protons (CH₃-S).

-

A triplet of doublets for the methylene protons adjacent to the oxygen (-O-CH₂-), split by the adjacent CH₂ group and the fluorine atom.

-

A triplet of doublets for the methylene protons adjacent to the fluorine (-CH₂-F), split by the adjacent CH₂ group and the fluorine atom.

-

-

¹⁹F NMR: A triplet is expected, arising from the coupling with the adjacent methylene protons.

-

HPLC: High-Performance Liquid Chromatography is used to determine purity. Due to the lack of a strong chromophore, UV detection can be challenging. Methods using derivatization or charged aerosol detection (CAD) may be employed.[9][11]

Safety, Handling, and Storage

2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with extreme caution by trained personnel.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Statement | Pictogram | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | H301: Toxic if swallowed | GHS06 | Danger |

| Germ Cell Mutagenicity | H340: May cause genetic defects | GHS08 | Danger |

| Carcinogenicity | H351: Suspected of causing cancer | GHS08 | Warning |

Source: ECHA C&L Inventory[1]

Mandatory Handling Precautions:

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear impervious gloves, chemical safety goggles, a face shield, and a lab coat.[12][13]

-

Engineering Controls: Use a closed system whenever possible to minimize exposure.[12]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and call a poison center or physician immediately.[12][13]

Storage and Stability:

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Temperature: Keep in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

2-Fluoroethyl methanesulfonate is a powerful and versatile reagent with significant applications in drug discovery and diagnostic imaging. Its ability to efficiently introduce the 2-fluoroethyl group makes it an indispensable tool for modulating molecular properties. However, its utility is matched by its hazardous nature, demanding a thorough understanding of its reactivity and strict adherence to safety protocols. This guide provides the foundational knowledge for scientists to leverage the benefits of this compound while ensuring operational safety and regulatory compliance.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Available from: [Link]

-

MySkinRecipes (2024). 2-Fluoroethyl methanesulfonate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. Available from: [Link]

-

PrepChem (2024). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. Available from: [Link]

-

Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of medicinal chemistry, 27(5), 664–670. Available from: [Link]

-

Shealy, Y. F., Krauth, C. A., Struck, R. F., & Montgomery, J. A. (1983). 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. Journal of medicinal chemistry, 26(8), 1168–1173. Available from: [Link]

-

Evocatal (2024). Product Information for 1-Anilino-4-hydroxyanthraquinone. Available from: [Link] (Note: Site lists CAS 461-31-4 as a related product).

-

Elder, D. P., Harvey, A., & Snape, T. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961. Available from: [Link]

-

CAS (2024). CAS Registry Number FAQs. Available from: [Link]

-

Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Available from: [Link]

-

Forero-Doria, O., et al. (2021). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 45(3), 1541-1551. Available from: [Link]

-

Wikipedia (2024). Methyl methanesulfonate. Available from: [Link]

-

Elavia, K. F., & Elavia, P. F. (2020). REVIEW OF NMR SPECTROSCOPY: BASIC PRINCIPLES, CONCEPTS AND APPLICATIONS IN MEDICAL AND DENTISTRY. World Journal of Pharmaceutical Research, 9(7), 2636-2651. Available from: [Link]

-

Li, Y., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of separation science, 40(16), 3303–3310. Available from: [Link]

-

Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Molecules, 27(6), 1933. Available from: [Link]

Sources

- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]

- 6. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 11. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

2-Fluoroethyl methanesulfonate molecular weight and formula

An In-depth Technical Guide to 2-Fluoroethyl Methanesulfonate for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-Fluoroethyl methanesulfonate, a crucial alkylating reagent with significant applications in medicinal chemistry and drug development. The document delineates its core chemical and physical properties, outlines a representative synthetic pathway, and explores its functional role as a monofunctional alkylating agent. Emphasis is placed on its utility in the synthesis of fluorinated drug analogues and in radiolabeling studies. Furthermore, this guide addresses critical safety protocols and handling procedures necessary for its use in a laboratory setting. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights grounded in authoritative scientific sources.

Core Chemical Identity and Physical Properties

2-Fluoroethyl methanesulfonate, often abbreviated as FEMS, is a sulfonate ester characterized by a fluoroethyl group attached to a methanesulfonyl moiety. This structure imparts unique reactivity, making it a valuable tool in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₇FO₃S | PubChem[1] |

| Molecular Weight | 142.15 g/mol | PubChem[1], Sigma-Aldrich[2] |

| IUPAC Name | 2-fluoroethyl methanesulfonate | PubChem[1] |

| CAS Number | 461-31-4 | PubChem[1], Sigma-Aldrich[2] |

| Appearance | Colorless to Almost Colorless Liquid | TCI Chemicals[3], Sigma-Aldrich[2] |

| Density | 1.281 g/cm³ | BOC Sciences[] |

| Boiling Point | 242.9°C at 760 mmHg | BOC Sciences[] |

| Purity | Typically ≥95% | BOC Sciences[], Sigma-Aldrich[2] |

| Canonical SMILES | CS(=O)(=O)OCCF | PubChem[1] |

| InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N | PubChem[1] |

Structural Representation

The molecular structure dictates the compound's reactivity, with the methanesulfonate group acting as an excellent leaving group.

Caption: Chemical structure of 2-Fluoroethyl methanesulfonate.

Synthesis and Manufacturing Principles

The synthesis of 2-fluoroethyl methanesulfonate is typically achieved via an esterification reaction. The causality behind this choice of reaction is the high reactivity of sulfonyl chlorides with alcohols, which provides an efficient and direct route to the desired sulfonate ester. The methanesulfonyl group is a powerful electrophile, and the hydroxyl group of 2-fluoroethanol is a competent nucleophile.

A common and logical laboratory-scale synthesis involves the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a critical role: to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Conceptual Synthesis Workflow

The protocol described below is a self-validating system; progress can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Conceptual workflow for the synthesis of 2-Fluoroethyl methanesulfonate.

Applications in Research and Drug Development

The utility of 2-fluoroethyl methanesulfonate stems from its identity as a potent monofunctional alkylating agent.[] The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions where the 2-fluoroethyl moiety is transferred to a nucleophile.

Role as an Alkylating Agent

In drug development, introducing small alkyl groups can significantly modify the pharmacokinetic and pharmacodynamic properties of a lead compound. 2-Fluoroethyl methanesulfonate provides a 2-fluoroethyl group for this purpose. The fluorine atom is particularly significant; its high electronegativity can alter the local electronic environment, pKa, and metabolic stability of a molecule. This strategic introduction of fluorine is a well-established method for optimizing drug candidates.[5]

The mechanism involves the nucleophilic attack (e.g., by an amine, thiol, or alcohol on a target molecule) on the carbon adjacent to the oxygen of the ester, displacing the stable methanesulfonate anion.

Caption: General mechanism of SN2 alkylation using 2-Fluoroethyl methanesulfonate.

Use in Radiolabeling

A critical application is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). While 2-[¹⁸F]fluoroethyl methanesulfonate itself would be prepared from [¹⁸F]fluoride, its non-radioactive form is essential for developing and optimizing the labeling reactions and for use as a reference standard. PET tracers like [¹⁸F]FDG are vital in oncology for imaging glucose metabolism, and the development of new fluoroethyl-containing tracers is an active area of research.[6]

Precursor in Antineoplastic Agent Synthesis

Research has shown that haloethyl methanesulfonates possess antineoplastic (anti-cancer) properties.[] Specifically, 2-Fluoroethyl (methylsulfonyl)methanesulfonate has demonstrated high effectiveness against P388 leukemia cells in vivo, although it was noted to be more toxic than its chloro-analogue.[7] This activity is attributed to its ability to alkylate biological macromolecules like DNA, disrupting cellular processes in rapidly dividing cancer cells.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Identification

The compound is classified with significant health hazards according to the Globally Harmonized System (GHS).[1]

-

H301 (Toxic if swallowed): Indicates acute oral toxicity.[1]

-

H340 (May cause genetic defects): Classifies the substance as a mutagen.[1]

-

H351 (Suspected of causing cancer): Suggests potential carcinogenicity.[1]

Due to these classifications, all handling must be performed by trained personnel within a certified chemical fume hood.

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[8][9]

-

Engineering Controls: Use a chemical fume hood to avoid inhalation of vapors.[9]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

-

Handling: As a liquid, care should be taken to avoid spills. Use a closed system where possible for transfers.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][9]

Storage Conditions

Proper storage is crucial for maintaining the compound's stability and ensuring safety.

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture or oxygen.[2]

-

Container: Keep in a tightly sealed, properly labeled container in a dry and well-ventilated area designated for toxic chemicals.[9]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Available at: [Link]

-

PubChem (2024). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. Available at: [Link]

-

Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. Available at: [Link]

-

Akanda, M. R., Park, S. J., & Kim, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6932. Available at: [Link]

- Google Patents (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

-

Wang, L., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B, 13(1), 1-19. Available at: [Link]

-

Fathima, A., et al. (2021). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 45(3), 1547-1560. Available at: [Link]

Sources

- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Fluoroethyl 4-methylbenzenesulfonate - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Fluoroethyl Methanesulfonate

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of 2-Fluoroethyl methanesulfonate (FEMS). Intended for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to ensure procedural success and safety. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

Strategic Importance of 2-Fluoroethyl Methanesulfonate

2-Fluoroethyl methanesulfonate, a fluorinated alkylating reagent, is a valuable building block in modern organic and medicinal chemistry.[] Its primary utility lies in its ability to efficiently introduce the 2-fluoroethyl moiety onto various nucleophilic substrates under mild conditions.[2] This functional group is of particular interest in drug development and diagnostics. The strategic incorporation of fluorine can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[3]

Notably, FEMS is a key precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool used extensively in oncology and neuroscience.[2] The compound's reactivity and handling characteristics make it suitable for the rapid, high-yield reactions required in automated radiosynthesis modules. However, its utility is counterbalanced by its chemical nature; as a potent alkylating agent, 2-fluoroethyl methanesulfonate and related sulfonate esters are recognized as potential genotoxic impurities (PGIs), necessitating stringent control and handling protocols.[4][5]

Synthesis: The Mesylation of 2-Fluoroethanol

The most common and direct synthesis of 2-fluoroethyl methanesulfonate involves the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. This is a classic example of forming a sulfonate ester from an alcohol.

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-fluoroethanol on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.

Synthesis Workflow Overview

The overall process can be visualized as a multi-stage workflow, from initial reaction to the final, purified product.

Sources

A Technical Guide to 2-Fluoroethyl Methanesulfonate: Properties, Synthesis, and Applications in Drug Development

This guide provides an in-depth analysis of 2-Fluoroethyl Methanesulfonate, a key reagent in medicinal chemistry and radiolabeling. As a potent alkylating agent, its utility is centered on its ability to introduce the 2-fluoroethyl moiety into target molecules, a functional group known to significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. We will explore its chemical identity, synthesis, core applications, and essential safety protocols from the perspective of a senior application scientist, focusing on the causal relationships that drive its utility in research and development.

Core Identification and Nomenclature

2-Fluoroethyl methanesulfonate is an ester of methanesulfonic acid and 2-fluoroethanol. The methanesulfonyl group (mesylate) is an excellent leaving group, making the compound a highly effective electrophile for alkylating various nucleophiles. This reactivity is the cornerstone of its application in chemical synthesis.

The definitive IUPAC name for this compound is 2-fluoroethyl methanesulfonate [1]. It is crucial for researchers to recognize its various synonyms to ensure accurate identification in literature and chemical catalogs.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-fluoroethyl methanesulfonate | [1][] |

| CAS Number | 461-31-4 | [1][3][4] |

| Molecular Formula | C₃H₇FO₃S | [1][] |

| InChIKey | DLFIXPTUMHDGCB-UHFFFAOYSA-N | [1][][3] |

| SMILES | CS(=O)(=O)OCCF |[1][] |

Table 2: Common Synonyms and Trade Names

| Synonym |

|---|

| Methanesulfonic acid 2-fluoroethyl ester[1] |

| 2-Fluoroethylmethanesulfonate[1][] |

| Fluoro(mesyloxy)ethane[1][] |

| CB 1522[1] |

| NSC-52142[1] |

| Ethanol, 2-fluoro-, methanesulfonate[1] |

| 1-mesyloxy-2-fluoro ethane[1] |

Caption: Structure of 2-Fluoroethyl Methanesulfonate.

Physicochemical Properties

Understanding the physical properties of 2-Fluoroethyl methanesulfonate is essential for its proper handling, reaction setup, and purification. It is a liquid under standard conditions, a characteristic that facilitates its use in solution-phase chemistry[3].

Table 3: Key Physicochemical Data

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Molecular Weight | 142.15 | g/mol | [1][4] |

| Physical Form | Liquid | - | [3] |

| Density | 1.281 | g/cm³ | [] |

| Boiling Point | 242.9 | °C (at 760 mmHg) | [] |

| Storage Temperature | 2-8 | °C (Inert atmosphere) |[3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-fluoroethyl methanesulfonate is a straightforward esterification. The core transformation involves the reaction of 2-fluoroethanol with methanesulfonyl chloride. The causality behind this protocol is clear: the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, typically a tertiary amine like triethylamine, is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid byproduct formed during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and drives the reaction to completion.

Representative Laboratory Synthesis Protocol

This protocol is adapted from a standard procedure for the synthesis of analogous sulfonate esters[5]. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:

-

2-Fluoroethanol

-

Methanesulfonyl chloride

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (cold)

-

Saturated sodium bicarbonate solution (cold)

-

Brine (saturated NaCl solution, cold)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-fluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Workup - Quenching: Pour the reaction mixture into ice-cold water to quench any unreacted methanesulfonyl chloride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove excess triethylamine), cold saturated sodium bicarbonate solution (to remove residual acid), and finally with cold brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure 2-fluoroethyl methanesulfonate.

Caption: A typical workflow for the synthesis of sulfonate esters.

Core Applications in Drug Development

The primary utility of 2-fluoroethyl methanesulfonate is as a 2-fluoroethylating agent . The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties.

Modulation of Pharmacokinetic Properties

The substitution of hydrogen with fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity[6][7].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a metabolically labile position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability[6][8].

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier[9]. This is a critical factor in designing drugs for central nervous system targets.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to more favorable interactions with its biological target through modified hydrogen bonding or dipole interactions[8].

Caption: Use of 2-fluoroethyl methanesulfonate to modify a drug candidate.

Precursor for Radiolabeling in PET Imaging

A critical application of this reagent is in the synthesis of radiotracers for Positron Emission Tomography (PET)[10]. PET is a powerful non-invasive imaging technique used in oncology and neuroscience for diagnosis and to monitor disease progression[6]. The process involves replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18 (¹⁸F). 2-Fluoroethyl methanesulfonate can serve as a precursor or reference standard in the development of ¹⁸F-labeled fluoroethylating agents, such as [¹⁸F]fluoroethyl tosylate[11][12]. These agents are then used to rapidly and efficiently label complex biomolecules with fluorine-18, creating tracers for PET imaging[10][9].

Safety, Handling, and Storage

2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

Table 4: GHS Hazard Classification

| Hazard Code | Description | Class | Signal Word |

|---|---|---|---|

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Danger[1][3] |

| H340 | May cause genetic defects | Germ Cell Mutagenicity (Category 1B) | Danger[1] |

| H351 | Suspected of causing cancer | Carcinogenicity (Category 2) | Warning[1] |

Handling Precautions:

-

Always work in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Keep refrigerated at 2-8°C[3].

-

Store in a designated area for toxic and carcinogenic compounds, away from incompatible materials.

Conclusion

2-Fluoroethyl methanesulfonate is a valuable and highly reactive reagent with specialized applications in drug discovery and development. Its primary function as a 2-fluoroethylating agent allows medicinal chemists to strategically introduce fluorine into molecules, thereby enhancing their drug-like properties. Its relevance extends to the critical field of nuclear medicine as a key precursor for PET imaging agents. However, its significant toxicity and mutagenicity demand stringent adherence to safety protocols. For the researcher, a thorough understanding of its properties, synthesis, and safe handling is paramount to harnessing its full potential in advancing pharmaceutical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 451314, 2-(18F)fluoroethyl methanesulfonate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 556565, 2,2,2-Trifluoroethyl Methanesulfonate. PubChem. [Link]

-

PrepChem.com. Synthesis of 2,2,2-trifluoroethyl methanesulfonate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10519307, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. PubChem. [Link]

-

MySkinRecipes. 2-Fluoroethyl methanesulfonate. [Link]

-

Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]

-

Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. PubMed Central. [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. PubMed Central. [Link]

-

Jabeen, I., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. MedComm–Future Medicine. [Link]

-

Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry. PubMed. [Link]

-

Al-Horani, R. A., & Desai, U. R. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. MDPI. [Link]

-

University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]

- 4. 2-Fluoroethyl methanesulfonate - [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Fluoroethyl Methanesulfonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of 2-Fluoroethyl methanesulfonate as a potent alkylating agent. We will delve into its chemical reactivity, its interactions with critical biological macromolecules, and the subsequent cellular consequences. This document is intended to serve as a detailed resource for professionals in the fields of toxicology, pharmacology, and drug development, offering insights into the assessment and understanding of this compound's biological effects.

I. Introduction: The Chemical Nature and Biological Significance of 2-Fluoroethyl Methanesulfonate

2-Fluoroethyl methanesulfonate (F-EMS) is a monofunctional alkylating agent of significant interest due to its potential as a genotoxic impurity in pharmaceutical manufacturing and its utility as a research chemical for studying the biological effects of DNA and protein alkylation.[1] Structurally, it comprises a reactive methanesulfonate (mesylate) leaving group and a 2-fluoroethyl moiety, which it covalently attaches to nucleophilic sites in biological molecules. The presence of the fluorine atom at the β-position to the reactive center significantly influences its chemical reactivity and biological activity.

Understanding the precise mechanism of action of F-EMS is crucial for several reasons. For toxicologists and regulatory scientists, it informs the risk assessment of potential genotoxic impurities in drug substances.[2] For cancer researchers, it provides a tool to probe the cellular responses to specific types of DNA damage.[3] Finally, for drug development professionals, a thorough mechanistic understanding can aid in the design of safer manufacturing processes and novel therapeutics.

II. The Core Mechanism: Nucleophilic Substitution Reaction

The primary mechanism of action of 2-Fluoroethyl methanesulfonate is through a nucleophilic substitution reaction, where it acts as an electrophile, transferring its 2-fluoroethyl group to a nucleophilic atom in a biological molecule. The methanesulfonate group is an excellent leaving group, facilitating this transfer.

The reaction can theoretically proceed through two distinct pathways: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2).[4][5]

-

S(_N)1 Mechanism: This is a two-step process involving the initial, rate-limiting departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.[4]

-

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5]

For primary alkyl halides and sulfonates like 2-fluoroethyl methanesulfonate, the S(_N)2 mechanism is generally favored .[6][7] The formation of a primary carbocation required for an S(_N)1 pathway is energetically unfavorable. The presence of the electron-withdrawing fluorine atom at the β-position further destabilizes any potential positive charge development on the α-carbon, making the S(_N)1 pathway even less likely.[8] Therefore, the interaction of F-EMS with biological nucleophiles is best described as a direct, bimolecular attack.

III. The Primary Biological Target: DNA Alkylation

The genotoxicity of 2-Fluoroethyl methanesulfonate stems from its ability to alkylate DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations and cell death.[9][10] The most nucleophilic sites in DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases.

A. Key DNA Adducts

While multiple sites in DNA can be alkylated, the most significant and well-characterized adducts formed by alkylating agents are at the N7 and O6 positions of guanine, and the N3 position of adenine.[3][8]

-

N7-fluoroethylguanine: This is often the most abundant adduct formed by many alkylating agents.[11] While not directly miscoding, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is a mutagenic lesion.[11]

-

O6-fluoroethylguanine: This is a highly mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[12] The formation of O6-alkylguanine adducts is a critical event in the initiation of carcinogenesis by alkylating agents. Evidence suggests that fluoroethylating agents can indeed form O6-(2-fluoroethyl)guanine.[12]

-

N3-fluoroethyladenine: This adduct can block DNA replication and is cytotoxic.[11]

B. Consequences of DNA Alkylation

The formation of these DNA adducts triggers a cascade of cellular responses:

-

DNA Damage Response (DDR): The cell's DNA repair machinery is activated to remove the adducts. The primary repair pathway for N-alkylations is Base Excision Repair (BER), while O6-alkylguanine is repaired by a specific enzyme, O6-methylguanine-DNA methyltransferase (MGMT).[11]

-

Transcriptional Inhibition: Adducts on the template DNA strand can stall or block RNA polymerase, inhibiting transcription.[9]

-

Replication Stress and Cell Cycle Arrest: The presence of adducts can impede the progression of the DNA replication fork, leading to replication stress and activation of cell cycle checkpoints.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).

IV. Secondary Biological Targets: Protein Alkylation

In addition to DNA, 2-Fluoroethyl methanesulfonate can also alkylate proteins. Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, are susceptible to alkylation.[5][13]

-

Cysteine: The thiol group of cysteine is a strong nucleophile and a primary target for alkylation.[14] Alkylation of cysteine residues can disrupt protein structure and function, particularly for enzymes where a cysteine is in the active site.

-

Histidine: The imidazole ring of histidine is also nucleophilic and can be alkylated.[15][16] Histidine alkylation can alter enzyme activity and protein-protein interactions.

-

Lysine: The ε-amino group of lysine is another potential site for alkylation.[4][17]

The functional consequences of protein alkylation can be diverse, including enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

V. Experimental Methodologies for Studying the Mechanism of Action

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of 2-Fluoroethyl methanesulfonate.

A. Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of DNA adducts.[18]

Protocol Outline:

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with 2-fluoroethyl methanesulfonate.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase).[18]

-

LC Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify the specific 2-fluoroethyl adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of the deoxyribose moiety (116 Da) is often used to identify nucleoside adducts.[19]

B. Assessment of Cytotoxicity

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20]

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-fluoroethyl methanesulfonate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22]

Protocol Outline:

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.

C. Analysis of Protein Adducts by Mass Spectrometry

Identifying the specific protein targets of 2-Fluoroethyl methanesulfonate requires a proteomic approach.[5][23]

Protocol Outline:

-

Protein Extraction and Digestion: Extract proteins from treated cells and digest them into peptides using a protease such as trypsin.

-

Enrichment (Optional): If a specific type of adduct is being targeted, an enrichment step may be employed.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Database Searching: Search the acquired MS/MS spectra against a protein database to identify peptides that have been modified with a 2-fluoroethyl group (a mass shift of +64.03 Da). Specialized software can be used to search for this specific modification.

VI. Summary and Future Directions

2-Fluoroethyl methanesulfonate exerts its biological effects primarily through the alkylation of DNA and proteins via an S(_N)2 mechanism. The formation of mutagenic DNA adducts, such as O6-fluoroethylguanine, is a key driver of its genotoxicity. The alkylation of critical protein residues can also contribute to its overall cytotoxicity.

A comprehensive understanding of the mechanism of action of this compound requires a combination of advanced analytical techniques to identify and quantify its molecular targets, and cell-based assays to assess the functional consequences of this damage. Future research should focus on developing more sensitive methods for detecting a wider range of DNA and protein adducts, and on elucidating the specific cellular pathways that are perturbed by 2-fluoroethyl methanesulfonate-induced damage. This knowledge will be invaluable for improving the safety of pharmaceuticals and for developing new strategies to combat diseases such as cancer.

References

-

Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

PubMed. (n.d.). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Retrieved from [Link]

-

MedLife Mastery. (n.d.). SN2 v.s. SN1 Reactions - MCAT Content. Retrieved from [Link]

-

PubMed Central. (n.d.). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Retrieved from [Link]

-

PubMed Central. (n.d.). Reduced DNA adduct formation in replicating liver cells during continuous feeding of a chemical carcinogen. Retrieved from [Link]

-

PubMed Central. (2017, August 7). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Comet assay to measure DNA repair: approach and applications. Retrieved from [Link]

-

Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Retrieved from [Link]

-

ResearchGate. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. Retrieved from [Link]

-

PubMed Central. (2022, October 6). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of action of the nitrosoureas--V. Formation of O6-(2-fluoroethyl)guanine and its probable role in the crosslinking of deoxyribonucleic acid. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Retrieved from [Link]

-

PubMed Central. (2025, July 8). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Retrieved from [Link]

-

PubMed. (n.d.). Alkylation of protein by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro. Retrieved from [Link]

-

ACS Publications. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Retrieved from [Link]

-

YouTube. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. Retrieved from [Link]

-

PubMed Central. (2021, January 15). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Retrieved from [Link]

-

MDPI. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

-

JoVE. (2017, June 30). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]

-

Bentham Science. (n.d.). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine and its use in covalent-binding studies. Retrieved from [Link]

-

ResearchGate. (n.d.). General strategy for proteomic analysis of acrolein-protein adducts. Retrieved from [Link]

-

McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

-

University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

PubMed Central. (n.d.). Covalent drugs targeting histidine – an unexploited opportunity?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

-

Oregon State University. (n.d.). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Retrieved from [Link]

-

Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protein modification by acrolein: formation and stability of cysteine adducts. Retrieved from [Link]

-

YouTube. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay. Retrieved from [Link]

-

PubMed Central. (n.d.). Emerging Utility of Fluorosulfate Chemical Probes. Retrieved from [Link]

-

PubMed Central. (n.d.). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Retrieved from [Link]

-

Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

PubMed Central. (2010, November 21). DNA Damage Induced by Alkylating Agents and Repair Pathways. Retrieved from [Link]

Sources

- 1. Role of histidine 148 in stability and dynamics of a highly fluorescent GFP variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of difluorothionoacetyl-protein adducts by S-(1,1,2,2-tetrafluoroethyl)-L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors [escholarship.org]

- 17. Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine and its use in covalent-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]

- 19. benthamscience.com [benthamscience.com]

- 20. atcc.org [atcc.org]

- 21. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 2-Fluoroethyl Methanesulfonate

Introduction: Understanding the Inherent Risks of 2-Fluoroethyl Methanesulfonate